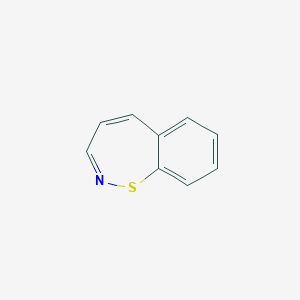

Benzothiazepine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

143349-20-6 |

|---|---|

Formule moléculaire |

C9H7NS |

Poids moléculaire |

161.23 g/mol |

Nom IUPAC |

1,2-benzothiazepine |

InChI |

InChI=1S/C9H7NS/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7H |

Clé InChI |

FHGWEHGZBUBQKL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=NS2 |

Origine du produit |

United States |

Synthetic Methodologies for Benzothiazepine Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing benzothiazepine derivatives primarily involve condensation reactions, which often require high temperatures, toxic solvents, or corrosive catalysts. researchgate.netunimi.it

Cyclocondensation Reactions of Chalcones with 2-Aminothiophenol (B119425)

The cyclocondensation reaction between chalcones (α,β-unsaturated ketones) and 2-aminothiophenol is one of the most widely employed and fundamental strategies for constructing the 1,5-benzothiazepine (B1259763) ring system. researchgate.netunimi.itderpharmachemica.comcibtech.orgasianpubs.orgpsu.edu This reaction typically proceeds as a two-step domino process. The generally accepted mechanism involves the 1,4-conjugate addition (thia-Michael addition) of the thiol group of 2-aminothiophenol to the α,β-unsaturated carbonyl system of the chalcone (B49325), forming a thia-Michael adduct. unimi.it This is subsequently followed by an intramolecular nucleophilic attack of the amino group on the carbonyl, leading to cyclization and the formation of the imino group. unimi.it

Various conditions have been reported for this cyclocondensation:

Acid catalysis: Concentrated hydrochloric acid in methanol (B129727) under reflux conditions has been shown to produce 1,4-benzothiazepines in good yields. derpharmachemica.com Similarly, trifluoroacetic acid (TFA) or glacial acetic acid in solvents like ethanol (B145695) or DMF under reflux are common. unimi.itasianpubs.orgpsu.edusapub.org

Alkaline conditions: The reaction can also be carried out under alkaline conditions, such as with piperidine (B6355638) or potassium hydroxide, in solvents like ethanol or DMF. cibtech.orgsapub.orgacgpubs.org

Catalytic amounts of Lewis acids: Catalysts such as Lanthanum Nitrate have been reported to facilitate the synthesis of optically active 1,5-benzothiazepine derivatives under mild conditions, achieving excellent yields in short reaction times. cibtech.org

Table 1: Examples of Cyclocondensation Reactions of Chalcones with 2-Aminothiophenol

| Chalcone Type | 2-Aminothiophenol | Catalyst | Solvent | Conditions | This compound Type | Yield (%) | Reference |

| Substituted Chalcones | Yes | Concentrated HCl | Methyl alcohol | Reflux | 1,4-Benzothiazepine | Good | derpharmachemica.com |

| 1,3-Diaryl-2-propenones | Yes | Catalytic acid (e.g., CF3COOH) | Ethanol | Reflux (0.5-6 h) | 2,3-Dihydro nih.govderpharmachemica.com-benzothiazepine | Variable | asianpubs.org |

| Methylene-bis-chalcones | Yes | Acetic acid | Ethanol | Reflux (4 h) | Methylene-bis- nih.govderpharmachemica.com-benzothiazepine | Good to excellent | acgpubs.org |

| Quinoline-containing Chalcones | Yes | Piperidine (few drops), then Glacial Acetic Acid | DMF | Reflux (4-2 h) | 1,5-Benzothiazepine | Not specified | sapub.org |

| Substituted Chalcones | Yes | Lanthanum Nitrate | Mild | Short time | 1,5-Benzothiazepine | Excellent | cibtech.org |

S-Alkylation Strategies for Thioether Formation and Cyclization

S-alkylation strategies represent another conventional route, particularly for the synthesis of 1,4-benzothiazepine derivatives. This approach typically involves the formation of a thioether intermediate, followed by an intramolecular cyclization step. rsc.org

One reported method involves the S-alkylation of 2-aminobenzhydrolene with methyl thioglycolate in trifluoroacetic acid (TFA) to yield thioether derivatives. rsc.org Subsequent hydrolysis of these thioethers in a basic medium, followed by cyclization induced by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the desired benzothiazepinones. rsc.org Another variation includes the S-alkylation of 1,4-benzothiazepine precursors with mercaptoethanol in TFA, followed by bromination and subsequent cyclization. rsc.org Intramolecular aminolysis in the presence of lithium hexamethyldisilazane (B44280) (LHMDS) has also been utilized to produce N-alkyl benzothiazepinones. rsc.org

Multistep Organic Synthesis Approaches

Multistep organic synthesis provides versatile pathways for constructing diverse this compound scaffolds, especially for less explored derivatives like 1,4-benzothiazepines. rsc.org These approaches often involve several sequential reactions to build the complex heterocyclic structure.

An example of a multistep synthesis involves the reaction of sodium 3,4-dimethoxythiophenolate with 2-bromoethylamine (B90993) to generate aminoethyl-3,4-dimethoxyphenyl sulfide. rsc.org This intermediate is then reacted with acid chlorides to produce acid amides, which undergo ring closure in the presence of phosphoryl chloride (POCl3) upon heating, yielding this compound derivatives, though sometimes with poor yields. rsc.org

Reactions Involving Acetylenic Ketones and 2-Aminothiophenol

Beyond chalcones, α,β-unsaturated carbonyl compounds such as 1,2-ynones (acetylenic ketones) are also suitable substrates for the synthesis of 1,5-benzothiazepines through Michael addition and subsequent cyclocondensation with o-aminothiophenol. scirp.org This highlights the versatility of the Michael addition in forming the initial carbon-sulfur bond, which is crucial for the subsequent cyclization to the this compound ring. scirp.org

Michael Addition Reactions

Michael addition reactions, particularly the thia-Michael addition, are fundamental to the synthesis of many this compound derivatives. unimi.itasianpubs.orgscirp.orgsrce.hrresearchgate.netscirp.org This involves the conjugate addition of a sulfur-containing nucleophile (typically the thiol group of 2-aminothiophenol) to the β-carbon of an electron-deficient olefin (a Michael acceptor), such as an α,β-unsaturated ketone (chalcone). unimi.itsrce.hr

The formation of the thia-Michael adduct is a critical intermediate step, which then undergoes intramolecular cyclization to form the this compound ring. unimi.it Catalysts like HBF4-SiO2 and ferric chloride have been reported to facilitate thia-Michael addition reactions, often leading to β-sulfidocarbonyls. srce.hr In some cases, "anti-Michael" additions have also been observed, leading to related benzothiazine structures, distinguishing them from the Michael additions that yield benzothiazepines. scirp.org A related approach involves Knoevenagel condensation of indan-1,3-diones with benzaldehydes, followed by a sequential thio-Michael addition and intramolecular imine formation upon reaction with 2-aminobenzenethiols to produce benzothiazepines. scirp.org

Advanced and Sustainable Synthetic Approaches

In response to the growing demand for more efficient and environmentally friendly chemical processes, advanced and sustainable synthetic methodologies for benzothiazepines have emerged. These methods aim to reduce reaction times, improve yields, minimize waste, and utilize greener solvents or solvent-free conditions. nih.govresearchgate.net

Microwave-Aided Synthesis: Microwave irradiation has gained significant recognition for its ability to shorten reaction times, increase yields, and improve product purity compared to conventional heating methods. nih.govrsc.orgresearchgate.netpsu.edudntb.gov.uaresearchgate.netresearchgate.netfrontiersin.org For instance, the cyclocondensation of 2-aminothiophenol with 1,3-substituted-prop-2-en-1-ones under microwave irradiation, often in solvent-free conditions or with eco-friendly catalysts like zinc acetate (B1210297), yields 1,5-benzothiazepine derivatives efficiently. researchgate.net Solid acid and base catalysts have also been successfully employed in one-pot microwave-assisted syntheses of 1,5-benzothiazepines. dntb.gov.uaresearchgate.net

Ultrasonic Synthesis: The use of ultrasound irradiation offers advantages such as short reaction times, enhanced product yields, and improved purity for the synthesis of this compound derivatives. nih.govrsc.orgresearchgate.net For example, 1,5-benzothiazepine derivatives have been synthesized by condensing chalcones with 2-aminobenzenethiol under ultrasound irradiation, with polyethylene (B3416737) glycol-400 (PEG-400) proving to be an effective medium. nih.gov

Heterogeneous Catalysis: The application of solid catalysts, including inorganic supports like silica (B1680970) gel, alumina, and mesoporous silica (MCM-41), provides a more sustainable alternative to homogeneous catalysts. rsc.orgresearchgate.netunimi.itresearchgate.net These catalysts can be easily recovered and reused, reducing environmental impact. Silica gel has been found effective for 1,5-benzothiazepine synthesis under solvent-free conditions. researchgate.net

Ionic Liquids: Ionic liquids have been explored as green solvents or catalysts due to their unique properties, such as low vapor pressure and reusability. unimi.itpsu.edu They have been used in the synthesis of 1,5-benzothiazepines, offering improved reaction efficiency. unimi.it

Polyethylene Glycol (PEG)-Mediated Pathways: PEG-400 has been identified as an eco-friendly and efficient reaction medium for the synthesis of 1,5-benzothiazepine derivatives. frontiersin.orgmdpi.com PEG-400-mediated synthesis has resulted in high yields (over 95%) in short reaction times (less than an hour), outperforming conventional solvents. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer an efficient and facile approach for synthesizing complex molecules like pyrrole-fused dithis compound derivatives. beilstein-journals.org These reactions can proceed under solvent- and catalyst-free conditions, contributing to greener synthetic protocols by assembling multiple building blocks in a single step. beilstein-journals.org

Table 2: Advanced and Sustainable Synthetic Approaches for Benzothiazepines

| Approach | Key Features | Example/Catalyst | Advantages | Reference |

| Microwave-Aided | Solvent-free, one-pot, eco-friendly catalysts | Zinc acetate, solid acid/base catalysts | Shorter reaction time, better yields, improved purity | nih.govresearchgate.netresearchgate.net |

| Ultrasonic | Short reaction time, improved yield and purity | PEG-400 | Enhanced efficiency, mild conditions | nih.govresearchgate.net |

| Heterogeneous Catalysis | Solid supports, easy recovery and reuse | Silica gel, Alumina, MCM-41 | Reduced waste, environmental friendliness | researchgate.netresearchgate.net |

| Ionic Liquids | Green solvents/catalysts, low vapor pressure | 1-octyl-3-methyl imidazolium (B1220033) isothiocyanate | Improved efficiency, reusability | unimi.it |

| PEG-Mediated | Eco-friendly, high yields, short reaction times | Polyethylene Glycol-400 (PEG-400) | Maximum synthetic yield in less than an hour, clean | mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot assembly of multiple components, solvent- and catalyst-free | Isocyanide-based MCRs (for pyrrole-fused derivatives) | Facile synthesis, environmentally friendly, mild conditions | beilstein-journals.org |

Structure Activity Relationship Sar Investigations of Benzothiazepine Analogues

Fundamental Principles of Benzothiazepine SAR

The 1,5-benzothiazepine (B1259763) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in various pharmaceutical agents. ugent.be The biological activity of these compounds is intrinsically linked to several key structural features. For coronary vasodilating effects, specific moieties have been identified as crucial: a 2-(4-Methoxyphenyl) group, a 3-acyloxy or alkyloxy group, a 5-dimethylaminoethyl group, and a hydrogen at the 7-position are considered important for activity. jst.go.jp

The core structure consists of a benzene (B151609) ring fused to a seven-membered thiazepine ring containing sulfur and nitrogen atoms. The relative positions of these heteroatoms give rise to different isomers, such as 1,4- and 1,5-benzothiazepines, each with distinct biological profiles. nih.gov The inherent flexibility of the seven-membered thiazepine ring allows it to adopt various conformations, which in turn influences how it interacts with biological targets.

Influence of Substituent Nature and Position

The type and placement of substituents on the this compound core are critical determinants of its pharmacological activity. Modifications on both the aromatic ring and the thiazepine ring have been extensively studied to optimize potency and selectivity.

Effects of Aromatic Ring Substituents

Substituents on the fused benzene ring significantly modulate the electronic properties and, consequently, the biological activity of this compound analogues. The introduction of electron-withdrawing groups is often associated with enhanced activity. nih.gov For instance, a chlorine atom at position 7 of the benzene ring has been shown to significantly increase the activity of benzodiazepine (B76468) analogues, a related class of compounds, suggesting a potential interaction with lipophilic regions of their target receptors. chemisgroup.us

The nature of the substituent also plays a role. For example, in a series of benzothiazolylthiazolidin-4-one derivatives, the replacement of a 6-OCF3 group with a 6-Cl group on the benzothiazole (B30560) moiety led to a notable improvement in antibacterial activity against specific strains. nih.gov The position of the substituent is equally important. In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct incoming groups to specific positions (ortho, meta, or para), thereby influencing the final structure and its biological properties. msu.edumsu.edu

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -Cl, -NO2) | General | Generally enhances activity | nih.gov |

| -Cl | 7 | Increases activity (in related benzodiazepines) | chemisgroup.us |

| -OH or -OCH3 | General | Increases rate of electrophilic substitution | libretexts.org |

| -NO2 | General | Decreases ring reactivity | libretexts.org |

Impact of Functional Groups on Thiazepine Ring

Modifications to the seven-membered thiazepine ring are also a key strategy for modulating the biological activity of this compound derivatives. The presence and nature of functional groups on this ring can affect the molecule's conformation, solubility, and ability to interact with target proteins. For example, the introduction of a carbonyl group at the second position of the diazepine ring in benzodiazepines is considered necessary for their activity. slideshare.net Conversely, adding a hydroxyl group at position 3 can lead to compounds with lower activity. slideshare.net Saturation of the double bond at the 4-5 position has also been found to reduce the activity of these related compounds. slideshare.net

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of benzothiazepines. Many of these compounds are chiral, existing as enantiomers that can have different pharmacological effects. patsnap.com The activity of 1,5-benzothiazepine derivatives has been shown to be stereospecific, with the d-cis-isomer often being the more potent form for coronary vasodilation. jst.go.jp

The specific spatial orientation of a drug molecule determines how well it can fit into the binding site of its biological target. patsnap.com For benzodiazepines, the binding to human serum albumin has been shown to be enantioselective, with different binding patterns observed for different enantiomers. nih.gov This highlights the importance of considering stereochemistry in the design of new this compound analogues to optimize their therapeutic efficacy and minimize potential side effects.

Role of Fused Heterocyclic Moieties on Biological Profile

Fusing additional heterocyclic rings to the this compound scaffold can significantly alter the biological profile of the resulting compounds. This strategy has been employed to create novel derivatives with enhanced or entirely new activities. ugent.be The introduction of a heterocyclic substituent can be beneficial for both bioactivity and drug-like properties. researchgate.net For example, the introduction of a 2-thienyl group has been shown to enhance the activity of some 1,5-benzothiazepine derivatives. ugent.be

The fusion of a triazole ring to the benzodiazepine nucleus has led to the development of compounds with excellent anticonvulsive activity. chemisgroup.us Similarly, the synthesis of imidazo[2,1-b]thiazepines has been explored to evaluate their binding to benzodiazepine receptors. researchgate.net These examples demonstrate that the strategic fusion of heterocyclic moieties is a powerful tool for diversifying the pharmacological properties of benzothiazepines. nih.gov

| Fused Heterocycle | Effect on Biological Profile | Reference |

|---|---|---|

| Thiophene | Can enhance activity | ugent.be |

| Triazole | Can impart anticonvulsive activity (in related benzodiazepines) | chemisgroup.us |

| Imidazole | Explored for benzodiazepine receptor binding | researchgate.net |

Pharmacophore Identification and Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govijpsonline.com This approach is crucial for understanding the SAR of benzothiazepines and for designing new, more potent analogues. researchgate.net

A pharmacophore model represents the key chemical features, such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic regions, that are essential for the interaction between a ligand and its target receptor. nih.gov For a series of active molecules, pharmacophore mapping aims to find a common spatial arrangement of these features. ijpsonline.com For instance, a pharmacophore model for certain benzothiazinone derivatives, which are potent inhibitors of the enzyme DprE1, was developed to guide the design of new anti-tubercular agents. nih.gov This process involves selecting a set of active compounds, analyzing their possible conformations, and superimposing them to identify the common pharmacophoric features. unina.it The resulting model can then be used to screen virtual libraries of compounds to identify new potential drug candidates.

Computational Chemistry and Rational Drug Design Strategies

In Silico Screening for Ligand-Target Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been successfully applied to benzothiazepine derivatives to identify potential biological targets and novel hit compounds.

A key strategy in this area is consensus inverse docking, which has been utilized to screen 1,5-benzothiazepine (B1259763) derivatives against a database of known protein structures (PDB-binding database). uees.edu.ec This method helps in prioritizing potential biological targets for a given set of compounds. For instance, through this approach, several potential therapeutic targets for 1,5-benzothiazepine derivatives were identified, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), dimethylglycine dehydrogenase (DMGDH), and folate receptor beta. uees.edu.ec

Systematic in silico screening of newly synthesized 1,5-benzothiazepine derivatives has also been employed to identify their binding interactions with known targets that are key macromolecules in disease progression. mdpi.comnih.govresearchgate.net For example, compounds were screened against targets such as human adenosine (B11128) kinase, glycogen (B147801) synthase kinase-3β, and human mitogen-activated protein kinase 1 to evaluate their potential as anticancer agents. mdpi.comnih.govresearchgate.net This initial computational filtering helps in selecting promising compounds for further in vitro and in vivo testing.

Another approach involves similarity searching combined with docking and molecular dynamics simulations. stifar-riau.ac.id In one study, a chalcone-based 1,5-benzothiazepine compound with known biological activity was used as a parent compound to screen a large database for new potential inhibitors against breast cancer. stifar-riau.ac.id This method led to the identification of new compounds with favorable binding energies and stable interactions within the target protein's active site. stifar-riau.ac.id

The integration of functional data into structure-based screening has been shown to dramatically improve the performance of virtual screening for identifying high-affinity ligands. nih.gov This approach, which combines experimental data with computational models, has been successful in discovering lead compounds with novel scaffolds. nih.gov

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of this compound derivatives with their biological targets, providing insights into the molecular interactions that govern their activity.

Docking studies have been instrumental in elucidating the binding interactions of this compound derivatives with a variety of enzymes. For example, in the development of 2,3-dihydro-1,5-benzothiazepines as α-glucosidase inhibitors, molecular docking was used to understand how the most active compounds interact with the enzyme's active site. nih.gov Similarly, for potential tyrosinase inhibitors, docking simulations helped to explore their interactions with the active site of the tyrosinase enzyme. acs.org

In the context of anticancer drug design, molecular docking has been employed to study the binding of 1,5-benzothiazepine derivatives to various cancer-related targets. These targets include human adenosine kinase, glycogen synthase kinase-3β, and human mitogen-activated protein kinase 1. mdpi.comnih.gov The binding patterns observed in these simulations often correlate with the cytotoxic activities of the compounds. mdpi.comnih.gov For instance, halogenated phenyl substitutions on the this compound scaffold were found to improve biological activity, a finding supported by the binding patterns in docking simulations. mdpi.comnih.gov

Molecular docking has also been applied to investigate the potential of 1,5-benzothiazepine chalcone (B49325) derivatives as inhibitors for the Zika virus helicase. Furthermore, docking studies on novel 1,5-benzothiazepine derivatives have been performed to predict their anticonvulsant activity, with the docking scores of the most active derivatives being comparable to the standard drug phenytoin. araijournal.com

The following table summarizes the findings from a molecular docking study of 1,4-benzothiazin-3-one and benzothiazinyl acetate (B1210297) derivatives against the VEGFR2 kinase receptor, a target in cancer therapy. acs.org

| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 2c | -10.12 | ASP-1046, CYS-919, LYS-868, GLU-885 | Hydrogen Bonding, Pi-Pi Stacking |

| 2b | -9.87 | ASP-1046, CYS-919, LYS-868 | Hydrogen Bonding, Pi-Pi Stacking |

| 3a | -9.54 | ASP-1046, CYS-919 | Hydrogen Bonding |

| 3d | -9.21 | ASP-1046, CYS-919, GLU-885 | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug design, MD simulations are used to assess the stability of protein-ligand complexes predicted by molecular docking and to understand the dynamic behavior of these complexes over time.

MD simulations have been employed to validate the results of docking studies on 1,5-benzothiazepine derivatives. uees.edu.ec For instance, after identifying potential therapeutic targets for these derivatives through inverse docking, MD simulations were used to ensure the stability of the predicted protein-ligand interactions. uees.edu.ec This provides a more accurate assessment of the binding mode and affinity of the compounds.

In the investigation of 1,5-benzothiazepine chalcone derivatives as potential inhibitors for the Zika virus helicase, MD simulations were conducted to confirm the stability of the ligand-protein complex. Similarly, for newly designed benzothiazole-thiazole hybrids as potential p56lck inhibitors for cancer treatment, MD simulations were performed on selected molecules to understand the structural requirements for enzyme inhibition. biointerfaceresearch.com

MD simulations are also crucial in studying the interaction of benzothiadiazine derivatives with cell membranes. mdpi.com By performing microsecond-long simulations, researchers can elucidate the local structure of these compounds within a phospholipid bilayer, their solvation characteristics, and their ability to form hydrogen bonds with lipids and cholesterol. mdpi.com

In a study on 2-(isoindolin-2-yl) esters of aromatic amino acids targeting GABA-A receptors, MD and metadynamics simulations suggested that these derivatives can establish stable and strong binding processes. mdpi.com The tryptophan derivative, in particular, showed a stronger binding affinity and more stable interaction, which was validated by the docking results. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

QSAR studies have been performed on 2,3-dihydro-1,5-benzothiazepine derivatives to correlate their physicochemical properties with their antidiabetic and antihyperglycemic activities. acs.org These models can help in designing new compounds with improved biological activity. For example, a QSAR model for α-glucosidase inhibitors suggested that the biological activity could be enhanced by substituting the phenyl ring with electron-donating groups. acs.org

In the development of antibacterial agents, atom-based 3D-QSAR models have been created for benzothiazepines against B. subtilis. researchgate.net These models provide insights into the structural requirements for antibacterial activity and can guide the synthesis of more potent derivatives.

For benzodiazepines, a QSAR model was developed to predict their binding to GABA-A receptors. nih.gov The model, which had a high correlation coefficient, identified the positioning of hydrogen bond acceptors, aromatic rings, and a hydrophobic group as influential factors for binding affinity. nih.gov This QSAR model was then used to predict the binding activity of new psychoactive benzodiazepines. nih.gov Another study used a validated QSAR model to predict the biological activity of designer benzodiazepines found online, with the predictions supported by docking studies. nih.govherts.ac.uk

The following table presents data from a QSAR study on 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors. nih.gov

| Compound | Actual IC50 (µM) | Predicted IC50 (µM) | Residual |

|---|---|---|---|

| 1B | 10.11 | 9.87 | 0.24 |

| 2B | 2.62 | 2.78 | -0.16 |

| 3B | 3.14 | 3.05 | 0.09 |

| 4B | 4.56 | 4.62 | -0.06 |

Structure-Based Design Approaches for Lead Optimization

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the knowledge of the three-dimensional structure of the biological target. This information is used to design and optimize compounds that can bind to the target with high affinity and selectivity.

SBDD has been effectively used in the optimization of benzothiazole (B30560) amides as potent inhibitors of interleukin-2 (B1167480) inducible T cell kinase (ITK), a potential target for allergic asthma. nih.gov By solving the X-ray crystal structures of several inhibitor-ITK complexes, researchers were able to elucidate the binding mode of these inhibitors and guide their optimization, leading to compounds with sub-nanomolar inhibitory potency. nih.gov

In another example, a structure-based design approach was used to optimize a 1,5-benzodiazepine inhibitor of the hepatitis C NS5B polymerase into a new sulfone-containing scaffold. acs.org This led to a potent inhibitor with significantly greater affinity for the target enzyme compared to its carbonyl analogue. acs.org

The rational design of new anticancer compounds has also been based on the structures of known topoisomerase II inhibitors. mdpi.com By incorporating essential structural features of these inhibitors into a 1,2-benzothiazine scaffold, new phenylpiperazine derivatives were designed and synthesized with potential anticancer activity. mdpi.com

For the development of potent signal transducer and activator of transcription 3 (STAT3) inhibitors, a series of benzothiazole derivatives were designed based on a previously identified hit compound. nih.gov This rational drug design approach led to the discovery of a compound with excellent activity against the IL-6/STAT3 signaling pathway. nih.gov

Scaffold Design and Diversification for Chemical Space Exploration

Scaffold design and diversification are key strategies in medicinal chemistry for exploring new areas of chemical space and discovering novel bioactive compounds. The this compound scaffold, with its semi-rigid and compact structure, offers multiple points for modification, making it an attractive starting point for the design of diverse compound libraries. nih.gov

The 1,4-benzodiazepine (B1214927) scaffold, a close structural relative of this compound, is considered a "privileged structure" in drug design due to its ability to bind to a variety of biological targets. nih.gov Researchers have developed efficient synthetic routes, such as one-pot multicomponent reactions (MCRs), to accelerate access to diverse benzodiazepine (B76468) scaffolds. nih.govfigshare.com These methods allow for the introduction of various substituents, leading to a wide range of pharmacological activities. nih.gov

The diversification of fused heterocyclic scaffolds, such as a 1,4-benzodiazepine fused with a 1,2,3-triazole ring, has been achieved through a combination of multicomponent assembly processes and subsequent refunctionalizations. researchgate.net This strategy enables the rapid generation of a variety of compounds with different substituents. researchgate.net

The 1,5-dithis compound scaffold is another privileged structure that offers opportunities for structural diversification due to its unique "butterfly" conformation. researchgate.net MCR-based annulations of this scaffold have been used to synthesize different tetracyclic compounds, expanding the accessible chemical space. researchgate.net

The pyrrolo[2,1-c] researchgate.netmdpi.combenzodiazepine (PBD) scaffold has been extensively used for the design and synthesis of anti-tumor drugs that bind to the minor groove of DNA. benthamscience.com By linking two PBD units to form dimers, researchers have achieved a dramatic increase in cytotoxicity and sequence selectivity. benthamscience.com

Virtual Library Generation and Screening

Virtual combinatorial chemistry allows for the rapid in silico generation of large libraries of compounds from a smaller set of building blocks. mdpi.com These virtual libraries can then be screened using computational methods to identify promising candidates for synthesis and biological testing.

The design of virtual combinatorial libraries (VCLs) is a critical step in the early phases of drug discovery. mdpi.com By combining a limited number of chemical building blocks, millions of virtual compounds can be generated in a short amount of time. mdpi.com These libraries can be analyzed using various virtual screening methods, such as QSAR, pharmacophore modeling, and molecular docking, to select molecules with a high probability of being active. mdpi.com

DNA-encoded libraries (DELs) are a powerful tool for identifying bioactive compounds. rsc.org Researchers have synthesized DELs based on privileged scaffolds like benzodiazepine and pyrazolopyrimidine. rsc.org These libraries are created by coupling core structures to DNA fragments that serve as barcodes for identification. rsc.org The synthesis of these libraries often involves split-and-pool combinatorial chemistry, which allows for the generation of thousands of compounds in a single library. rsc.org

The characterization of combinatorial chemical libraries can be achieved using advanced analytical techniques such as on-line immunoaffinity extraction coupled with HPLC and mass spectrometry. nih.gov This method has been used to screen and identify components in both known and unknown benzodiazepine libraries. nih.gov

The combinatorial synthesis of a 1,4-benzodiazepine library has been performed using a three-component reaction, resulting in a diverse set of derivatives with various chemical functionalities. researchgate.net This library was then evaluated for binding to a specific receptor, providing detailed structure-activity relationships. researchgate.net

Molecular Mechanisms of Action of Benzothiazepine Derivatives

Enzyme Inhibition Profiles

Beyond ion channel modulation, certain benzothiazepine derivatives have demonstrated inhibitory activity against specific enzymes, broadening their pharmacological scope.

Recent research has explored the potential of 2,3-dihydro-1,5-benzothiazepine derivatives as inhibitors of tyrosinase. Tyrosinase is a key enzyme involved in melanin (B1238610) synthesis in mammals and browning in fruits. The investigation of this heterocyclic scaffold for tyrosinase inhibitory activity is a relatively novel area of research.

Studies have shown that synthesized this compound analogues exhibit moderate to potent tyrosinase inhibitory activity, with some compounds outperforming the reference inhibitor kojic acid (IC50 = 16.69 μM). For instance, one specific derivative, Compound 2 (2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] uni.luthiazepine), was identified as a potent mixed-type tyrosinase inhibitor with a Ki value of 1.01 μM. Molecular modeling studies have been conducted to elucidate the binding modes of these analogues within the tyrosinase protein (PDB ID: 2Y9X), providing insights into their inhibitory mechanisms.

The development of such tyrosinase inhibitors from this compound scaffolds holds promise for applications in treating hyperpigmentation disorders, such as melasma and age spots, and in the food industry as anti-browning agents.

Table 1: Tyrosinase Inhibition by this compound Derivatives

| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |

| Kojic Acid (Reference) | 16.69 | N/A | N/A |

| This compound Analogues (Range) | 1.21 - 70.65 | N/A | N/A |

| Compound 2 (2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] uni.luthiazepine) | N/A | 1.01 | Mixed-type |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a crucial target in cancer therapy due to its role in cell growth, proliferation, and survival. This compound derivatives have demonstrated promising inhibitory activity against this enzyme. For instance, a series of 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine derivatives, specifically compounds designated as BT18, BT19, and BT20, displayed significant inhibitory effects on EGFR tyrosine kinase. These compounds exhibited percentage inhibitions of 64.5%, 57.3%, and 55.8%, respectively. acs.orguni.lu

Further research involving a novel series of this compound derivatives designed for EGFR inhibition revealed favorable binding energies in computational docking studies, ranging from -7.94 to -9.71 Kcal/mol. Among these, compound 9 demonstrated the most potent predicted activity with a binding energy of -9.71 kcal/mol and a predicted IC50 value of 76.70 nM. nih.gov These findings suggest the potential of this compound derivatives as lead molecules for the development of new anticancer therapies, particularly against colon and breast cancer cell lines where EGFR is frequently overexpressed. acs.orguni.lunih.gov

Table 1: EGFR Tyrosine Kinase Inhibition by this compound Derivatives

| Compound | Type of this compound Derivative | Inhibition (%) / Predicted IC50 (nM) |

| BT18 | 2,3-dihydro-1,5-benzothiazepine | 64.5% inhibition |

| BT19 | 2,3-dihydro-1,5-benzothiazepine | 57.3% inhibition |

| BT20 | 2,3-dihydro-1,5-benzothiazepine | 55.8% inhibition |

| Compound 9 | This compound derivative | Predicted IC50 = 76.70 nM |

α-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into monosaccharides. Inhibiting this enzyme can help manage postprandial hyperglycemia, making it a target for type 2 diabetes treatment. nih.govcapes.gov.br

A series of 2,3-dihydro-1,5-benzothiazepine derivatives, labeled 1B–14B, have been synthesized and evaluated for their α-glucosidase inhibitory potential. In vitro studies showed that these compounds exhibited potent inhibitory activity with IC50 values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 μM. This range indicates a superior inhibitory effect compared to the standard antidiabetic drug acarbose, which has an IC50 of 37.38 ± 1.37 μM. nih.govacs.orgrcsb.org Kinetic studies of the most active derivatives, 2B and 3B, revealed a competitive mode of inhibition, suggesting they bind to the enzyme's active site. nih.govacs.orgrcsb.org

Table 2: α-Glucosidase Inhibition by 2,3-Dihydro-1,5-Benzothiazepine Derivatives

| Compound | IC50 (μM) ± SD | Inhibition Mode |

| 1B | 10.11 ± 0.32 | N/A |

| 2B | 2.62 ± 0.16 | Competitive |

| 3B | 3.01 ± 0.29 | Competitive |

| ... (1B-14B) | 2.62 - 10.11 | N/A |

| Acarbose (Standard) | 37.38 ± 1.37 | N/A |

Hepatitis C NS5B RNA Polymerase Inhibition

While research has identified 1,5-benzodiazepine derivatives as a novel class of nonnucleoside inhibitors of Hepatitis C virus (HCV) NS5B RNA Polymerase, direct evidence for benzothiazepines specifically inhibiting this enzyme was not found in the reviewed literature. Studies on HCV NS5B inhibition primarily highlight the activity of benzodiazepine (B76468) scaffolds, which are structurally distinct from benzothiazepines, differing in the heteroatoms within their seven-membered ring. uni.lunih.govnih.govresearchgate.net

Interleukin-1β Converting Enzyme (ICE) Inhibition

The Interleukin-1β Converting Enzyme (ICE) family, also known as caspases, plays a critical role in programmed cell death and is implicated in various inflammatory and neurodegenerative diseases. While a series of monocyclic thiazepine inhibitors of ICE have been synthesized and shown to exhibit inhibitory activity, with some demonstrating neuroprotective properties, direct evidence specifically linking benzothiazepines to ICE inhibition was not found in the reviewed literature. psu.eduresearchgate.netacs.orgnih.gov

Receptor Antagonism and Agonism (Non-GABAA)

Beyond enzyme inhibition, certain this compound derivatives also exert their effects through antagonism or agonism of various receptors, particularly those involved in neurotransmission.

Serotonin (B10506) Receptor Antagonism

Pyrrolo psu.eduacs.orgThis compound derivatives have been explored for their activity as serotonin receptor antagonists, particularly at the 5-HT2A receptor. The compound (S)-(+)-8, also known as ST1469, a 9,10-dihydropyrrolo psu.eduacs.orgThis compound derivative, exhibited an atypical binding profile. Pharmacological studies indicated its behavior on serotoninergic systems was similar to that of olanzapine, a known atypical antipsychotic. acs.org (S)-(+)-8 demonstrated a high affinity for the 5-HT2A receptor with a pKi of 8.83.

Further structure-activity relationship studies on pyrrolo[2,1-b] psu.eduacs.orgThis compound analogues identified compounds 9d and 9m as particularly interesting. These derivatives displayed multireceptor affinity profiles, with pKi 5-HT2A/D2 ratios of 1.20 and 1.30, respectively, suggesting their potential as atypical antipsychotic agents. acs.org

Table 3: Serotonin Receptor Antagonism by Pyrrolo psu.eduacs.orgThis compound Derivatives

| Compound | Receptor | pKi Value |

| (S)-(+)-8 (ST1469) | 5-HT2A | 8.83 |

| 9d | 5-HT2A | N/A (part of 5-HT2A/D2 ratio 1.20) |

| 9m | 5-HT2A | N/A (part of 5-HT2A/D2 ratio 1.30) |

Dopamine Receptor Antagonism

Analogues such as 9d and 9m, with a pyrrolo[2,1-b] psu.eduacs.orgThis compound skeleton, also exhibited multireceptor affinity profiles, including D2 receptor antagonism, contributing to their classification as potential atypical antipsychotic agents. acs.org

Table 4: Dopamine Receptor Antagonism by Pyrrolo psu.eduacs.orgThis compound Derivatives

| Compound | Receptor | pKi Value |

| (S)-(+)-8 (ST1469) | D2 | 7.79 |

| 9d | D2 | N/A (part of 5-HT2A/D2 ratio 1.20) |

| 9m | D2 | N/A (part of 5-HT2A/D2 ratio 1.30) |

Other Molecular Target Interactions

Beyond their well-known actions, this compound derivatives engage with several other molecular targets, contributing to their varied biological effects.

This compound derivatives have been identified as modulators of bile acid circulation through the inhibition of specific bile acid transporters. The enterohepatic circulation of bile acids, crucial for lipid digestion and absorption, involves their reabsorption in the ileum via the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and transport in the liver via the Liver Bile Acid Transporter (LBAT). wikipedia.orgguidetopharmacology.orgnih.gov

Certain 1,5-benzothiazepine (B1259763) and 1,2,5-benzothiadiazepine derivatives have been found to act as inhibitors of ASBT and/or LBAT. wikipedia.orgnih.gov For instance, compounds such as Odevixibat, a 1,2,5-benzothiadiazepine derivative, and Linerixibat, a 1,4-benzothiazepine derivative, are potent and selective inhibitors of the ileal bile acid transporter (IBAT), which is synonymous with ASBT. pharmakb.comuni.lutandfonline.cominvivochem.coma2bchem.comnewdrugapprovals.orgnewdrugapprovals.orghealth.kr These compounds prevent the reabsorption of bile acids in the ileum, thereby reducing the bile acid pool size. newdrugapprovals.org Another example includes 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)oxy)acetic acid, a 1,5-benzothiazepine derivative, which also demonstrates inhibitory activity on bile acid transporters. nih.gov This inhibition of bile acid reabsorption can influence lipid and glucose metabolism. wikipedia.org

Tetracyclic benzothiazepines represent a novel class of compounds that exhibit potent inhibitory activity against the Plasmodium falciparum cytochrome bc1 complex. tandfonline.comnewdrugapprovals.org This complex is an essential component of the parasite's mitochondrial electron transport chain, vital for its survival and proliferation. tandfonline.com

Research findings indicate that these tetracyclic benzothiazepines bind to the quinol-binding site within the cytochrome bc1 complex. tandfonline.com This binding mode is distinct from that of other known antimalarial drugs, such as atovaquone. tandfonline.com Intriguingly, these this compound-based inhibitors retain their activity even against Plasmodium falciparum strains that have developed resistance to atovaquone, suggesting their potential as alternative antimalarial agents. tandfonline.comnewdrugapprovals.org The inhibition of cytochrome bc1 disrupts the parasite's respiratory chain, leading to its demise. tandfonline.com

The skeletal muscle ryanodine (B192298) receptor (RyR1) is a crucial ion channel responsible for the rapid release of Ca²⁺ from the sarcoplasmic reticulum, a process fundamental to muscle contraction. pharmakb.cominvivochem.com The function of RyR1 is tightly regulated by an associated protein, the FK506 binding protein 12 subunit (FKBP12), also known as calstabin1. pharmakb.cominvivochem.com Dissociation of FKBP12 from the RyR1 complex can lead to increased RyR1 activity and impaired muscle function, resulting in "leaky" channels and calcium leakage from the sarcoplasmic reticulum. pharmakb.cominvivochem.com

This compound derivatives, such as JTV519 (also known as K201) and its more specific derivative S107 (2,3,4,5-tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine), have been shown to stabilize the RyR1-FKBP12 complex. pharmakb.comuni.luinvivochem.comnih.gov This stabilization helps to maintain the closed state of the RyR1 channel, preventing aberrant calcium leakage. invivochem.com

Detailed research findings illustrate this mechanism:

S107 has been observed to increase FKBP12 binding to RyR1 in sarcoplasmic reticulum vesicles, particularly in the presence of reduced glutathione (B108866) and the nitric oxide donor NOC12. pharmakb.com

In single channel measurements, S107 augmented the FKBP12-mediated decrease in channel activity in FKBP12-depleted RyR1s. pharmakb.com

This suggests that S107 can counteract the detrimental effects of redox-active species on sarcoplasmic reticulum Ca²⁺ release in skeletal muscle by binding to low-affinity sites on RyR1. pharmakb.com

JTV519 has also demonstrated the ability to prevent the dissociation of calstabin1 from RyR1, thereby normalizing calcium flux dynamics and energy utilization in muscle fibers where RyR1 leakiness was induced. uni.luinvivochem.com This stabilizing effect contributes to improved muscle function and reduced muscle fatigue. uni.luinvivochem.com

Compound Names and PubChem CIDs

Preclinical Biological Activity Spectrum of Benzothiazepine Derivatives

Anti-Cancer Potential

Benzothiazepine derivatives have shown promising anti-cancer potential through various mechanisms, including cytotoxicity against different cancer cell lines and inhibition of key enzymes involved in cancer progression.

A series of novel 1,5-benzothiazepine (B1259763) derivatives (compounds 2a–2j) were synthesized and evaluated for their in vitro cytotoxic activity against human liver cancer (Hep-2/Hep G-2) and prostate cancer (DU-145) cell lines. Among these, compound 2c demonstrated potent cytotoxic activity in the Hep G-2 liver cancer cell line with an IC₅₀ value of 3.29 ± 0.15 µM, which was more potent than the standard drug Methotrexate (IC₅₀ 4.68 ± 0.17 µM). In the DU-145 prostate cancer cell line, compounds 2c, 2f, and 2j exhibited good cytotoxic activity, with compound 2j showing an IC₅₀ of 15.42 ± 0.16 µM. The incorporation of halogenated phenyl groups at the second position of the this compound structure was found to significantly enhance anti-cancer properties. These compounds were also investigated for their interaction with target proteins such as human adenosine (B11128) kinase, glycogen (B147801) synthase kinase-3β, and human mitogen-activated protein kinase 1 through in silico screening mdpi.comresearchgate.netdntb.gov.uanih.gov.

Another study synthesized 20 new 1,5-benzothiazepines (BT1-BT20) and evaluated their anti-cancer activity against HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) cell lines. Compounds BT18, BT19, and BT20 showed promising activity, with BT20 surpassing Methotrexate in efficacy. These three compounds also demonstrated excellent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with percentage inhibitions of 64.5%, 57.3%, and 55.8% respectively nih.gov.

Furthermore, novel this compound derivatives designed as tubulin polymerization inhibitors, such as compound D8, exhibited significant anti-tumor potency. D8 showed inhibitory effects on the growth of several cancer cell lines, with IC₅₀ values of 1.48 μM for HeLa, 1.47 μM for MCF-7, 1.52 μM for HT29, and 1.94 μM for A549, comparable to positive controls Colchicine and CA-4P. D8 also induced mitotic catastrophe and cancer cell death researchgate.net. In another instance, compound 3i, a 2-methoxy-4-(4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol derivative, showed an IC₅₀ of 19.20 µM against A549 lung cancer cells, indicating significant activity among tested this compound derivatives journalgrid.com. Tricyclic pyrido[2,3-b] mdpi.comresearchgate.netbenzothiazepines have also been identified as potent inhibitors against paclitaxel-resistant H460TaxR cell lines (EC₅₀ < 1.0 µM), while exhibiting low toxicity towards normal human fibroblasts (EC₅₀ > 100 µM) nih.gov.

Table 1: Anti-Cancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Standard Drug (IC₅₀ µM) | Mechanism/Notes | Source |

| 2c | Hep G-2 (Liver) | 3.29 ± 0.15 | Methotrexate (4.68 ± 0.17) | Potent cytotoxic activity; halogenated phenyl substitution improved activity; in silico targets: human adenosine kinase, glycogen synthase kinase-3β, human mitogen-activated protein kinase 1. | mdpi.comdntb.gov.uanih.gov |

| 2j | DU-145 (Prostate) | 15.42 ± 0.16 | Methotrexate (21.96 ± 0.15) | Good cytotoxic activity; halogenated phenyl substitution improved activity. | mdpi.comresearchgate.netdntb.gov.ua |

| BT20 | HT-29 (Colon) | - | Methotrexate | Promising activity, more potent than standard; inhibited EGFR tyrosine kinase (55.8% inhibition). | nih.gov |

| BT20 | MCF-7 (Breast) | - | Methotrexate | Promising activity, more potent than standard; inhibited EGFR tyrosine kinase (55.8% inhibition). | nih.gov |

| BT20 | DU-145 (Prostate) | - | Methotrexate | Promising activity, more potent than standard; inhibited EGFR tyrosine kinase (55.8% inhibition). | nih.gov |

| D8 | HeLa | 1.48 | Colchicine, CA-4P | Tubulin polymerization inhibitor; induced mitotic catastrophe. | researchgate.net |

| D8 | MCF-7 | 1.47 | Colchicine, CA-4P | Tubulin polymerization inhibitor; induced mitotic catastrophe. | researchgate.net |

| D8 | HT29 | 1.52 | Colchicine, CA-4P | Tubulin polymerization inhibitor; induced mitotic catastrophe. | researchgate.net |

| D8 | A549 | 1.94 | Colchicine, CA-4P | Tubulin polymerization inhibitor; induced mitotic catastrophe. | researchgate.net |

| 3i | A549 (Lung) | 19.20 | 5-fluorouracil (10.23) | Exhibited high anticancer activity among tested this compound derivatives. | journalgrid.com |

| Pyrido[2,3-b] mdpi.comresearchgate.netbenzothiazepines | H460TaxR (Paclitaxel-resistant) | < 1.0 | - | Potent inhibitory activity; low toxicity to normal cells (>100 µM). | nih.gov |

Anti-Microbial Activity

This compound derivatives have demonstrated significant anti-microbial properties, encompassing both antibacterial and antifungal efficacies against a range of pathogenic microorganisms.

Novel 1,5-benzothiazepine derivatives synthesized from isobutyl chalcones with 2-aminothiophenol (B119425) have shown promising antibacterial activity. Fluorinated compounds like BT6 exhibited superior activity, with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL against various bacterial strains, and 0.8 µg/mL against Escherichia coli. Compound BT5 was particularly active against Escherichia coli with an MIC of 0.4 µg/mL. Compound BT3, containing two chlorine atoms, showed potent activity against Staphylococcus aureus with an MIC of 0.4 µg/mL researchgate.net.

Table 2: Antibacterial Efficacy of Selected this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL or mM) | Standard Drug (MIC µg/mL) | Notes | Source |

| BT6 | Staphylococcus aureus | 0.4 µg/mL | Ciprofloxacin (B1669076) | Superior activity. | researchgate.net |

| BT6 | Proteus vulgaris | 0.4 µg/mL | Ciprofloxacin | Superior activity. | researchgate.net |

| BT6 | Pseudomonas aeruginosa | 0.4 µg/mL | Ciprofloxacin | Superior activity. | researchgate.net |

| BT6 | Escherichia coli | 0.8 µg/mL | Ciprofloxacin | Superior activity. | researchgate.net |

| BT5 | Escherichia coli | 0.4 µg/mL | Ciprofloxacin | Most active against E. coli. | researchgate.net |

| BT5 | Staphylococcus aureus | 0.8 µg/mL | Ciprofloxacin | More active than standard. | researchgate.net |

| BT5 | Proteus vulgaris | 0.8 µg/mL | Ciprofloxacin | More active than standard. | researchgate.net |

| BT3 | Staphylococcus aureus | 0.4 µg/mL | Ciprofloxacin | Potent activity. | researchgate.net |

| 3a | Gram-positive & Gram-negative | Significant activity | Ciprofloxacin | Contains 4-Cl substituent. | jocpr.com |

| 3b | Gram-positive & Gram-negative | Significant activity | Ciprofloxacin | Contains 4-OCH₃ substituent. | jocpr.com |

| 3e | Gram-positive & Gram-negative | Significant activity | Ciprofloxacin | Contains furan (B31954) substituent. | jocpr.com |

| 22-41 (series) | Various bacterial species | 38 to >200 mM | - | Overall antibacterial activity range. | researchgate.netresearchgate.net |

This compound derivatives have also demonstrated notable antifungal activity. The fluorinated compound BT6 showed an MIC of 1.6 µg/mL against Candida albicans, while BT3 had an MIC of 1.6 µg/mL against Candida albicans researchgate.net. Compound BT5 was more active than standard drugs against Aspergillus niger (MIC 0.8 µg/mL) and Candida tropicalis (1.6 µg/mL) researchgate.net.

In another study, compound 'o', a 1,5-benzothiazepine derivative containing a 2"-thienyl ring, was identified as highly potent against Aspergillus niger and Candida tropicalis, with an MIC of 1 µg/mL. Compounds 'h' (4"-trifluorophenyl) and 'm' (2"-furyl scaffolds) were also effective, showing MICs of 2 µg/mL against both fungal species jneonatalsurg.comjneonatalsurg.com. Other compounds in this series were active at MICs ranging from 4-16 µg/mL jneonatalsurg.com.

A series of 1,5-benzothiazepines containing 1,2,3-triazole (compounds 5a–5f) exhibited high inhibitory effects, especially against Cryptococcus neoformans sioc-journal.cn. Compounds 28, 29, 30, and 31, with heterocyclic ring substituents at the 4th position of the this compound system, displayed notable antifungal activity against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes, nearly equivalent to streptomycin (B1217042) derpharmachemica.com. The antifungal activity of the chloropyrazine conjugated this compound series (compounds 22–41) ranged from 19 to >200 mM researchgate.net.

Table 3: Antifungal Efficacy of Selected this compound Derivatives

| Compound | Fungal Strain | MIC (µg/mL or mM) | Standard Drug (MIC µg/mL) | Notes | Source |

| BT6 | Candida albicans | 1.6 µg/mL | Fluconazole | Potent activity. | researchgate.net |

| BT3 | Candida albicans | 1.6 µg/mL | Fluconazole | Potent activity. | researchgate.net |

| BT5 | Aspergillus niger | 0.8 µg/mL | Fluconazole | More active than standard. | researchgate.net |

| BT5 | Candida tropicalis | 1.6 µg/mL | Fluconazole | More active than standard. | researchgate.net |

| Compound 'o' | Aspergillus niger | 1 µg/mL | - | Most potent, contains 2"-thienyl ring. | jneonatalsurg.comjneonatalsurg.com |

| Compound 'o' | Candida tropicalis | 1 µg/mL | - | Most potent, contains 2"-thienyl ring. | jneonatalsurg.comjneonatalsurg.com |

| Compound 'h' | Aspergillus niger | 2 µg/mL | - | Contains 4"-trifluorophenyl. | jneonatalsurg.comjneonatalsurg.com |

| Compound 'h' | Candida tropicalis | 2 µg/mL | - | Contains 4"-trifluorophenyl. | jneonatalsurg.comjneonatalsurg.com |

| Compound 'm' | Aspergillus niger | 2 µg/mL | - | Contains 2"-furyl scaffold. | jneonatalsurg.comjneonatalsurg.com |

| Compound 'm' | Candida tropicalis | 2 µg/mL | - | Contains 2"-furyl scaffold. | jneonatalsurg.comjneonatalsurg.com |

| 5a-5f (series) | Cryptococcus neoformans | High inhibitory effect | - | Contains 1,2,3-triazole. | sioc-journal.cn |

| 28, 29, 30, 31 | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, Trichophyton mentagrophytes | Nearly equal to streptomycin | Streptomycin | Heterocyclic ring substituents at 4th position. | derpharmachemica.com |

| 22-41 (series) | Various fungal species | 19 to >200 mM | - | Overall antifungal activity range. | researchgate.net |

Anti-Inflammatory Effects

Certain this compound derivatives have demonstrated anti-inflammatory properties in preclinical models. Novel 1,5-benzothiazepine derivatives (compounds 4a–g) were screened for in vivo anti-inflammatory activity using models of acute inflammation, such as rat paw edema. Compounds 4c, 4d, and 4g exhibited significant anti-inflammatory activity. Specifically, the chloro-substituted derivative 4d showed the highest anti-inflammatory activity with 10.89% inhibition, comparable to diclofenac (B195802) (14.21% inhibition). Compounds 4c (bromo-substituted) and 4g (unsubstituted) also displayed good inhibition rates of 6.52% and 6.14%, respectively psu.eduderpharmachemica.com.

Furthermore, novel benzothiazepinone (BTZ) derivatives have been identified as non-ATP competitive inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme known to promote inflammation. Compounds 6j and 3j, from a series of new BTZ derivatives, showed good specificity against GSK-3β. In vivo results demonstrated that both compounds could significantly attenuate LPS-induced acute lung injury (ALI) and reduce inflammatory responses in mice by inhibiting the mRNA expression of pro-inflammatory cytokines such as IL-1β and IL-6. This suggests their potential as candidates for inflammation pharmacotherapy nih.gov.

Table 4: Anti-Inflammatory Activity of Selected this compound Derivatives

| Compound | Model/Target | Inhibition (%) / Effect | Standard Drug (Inhibition %) | Notes | Source |

| 4d | Rat paw edema | 10.89% inhibition | Diclofenac (14.21% inhibition) | Chloro-substituted 1,5-benzothiazepine derivative. | psu.eduderpharmachemica.com |

| 4c | Rat paw edema | 6.52% inhibition | Diclofenac | Bromo-substituted 1,5-benzothiazepine derivative. | psu.eduderpharmachemica.com |

| 4g | Rat paw edema | 6.14% inhibition | Diclofenac | Unsubstituted 1,5-benzothiazepine derivative. | psu.eduderpharmachemica.com |

| 6j | GSK-3β | Attenuated LPS-induced ALI, inhibited IL-1β and IL-6 mRNA expression | - | Non-ATP competitive GSK-3β inhibitor. | nih.gov |

| 3j | GSK-3β | Attenuated LPS-induced ALI, inhibited IL-1β and IL-6 mRNA expression | - | Non-ATP competitive GSK-3β inhibitor. | nih.gov |

Anti-Viral Activity

Research indicates that certain this compound derivatives possess anti-viral capabilities. A series of novel 1,5-benzothiazepine derivatives containing a pyridine (B92270) moiety were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). Bioassay results showed that most of these compounds exhibited improved curative, protection, and inactivation activity in vivo compared to the commercial agent ningnanmycin. Notably, compound 3m demonstrated marked curative activity against TMV, with an EC₅₀ value of 352.2 μM, which was superior to ningnanmycin. The 1,5-benzothiazepine moiety was identified as crucial for potent anti-TMV activity nih.gov.

Furthermore, 5H-indolo[3,2-b] mdpi.comnih.govThis compound derivatives have been reported as inhibitors of HIV-1 reverse transcriptase google.comgoogle.com. This suggests a potential role for this compound scaffolds in the development of therapies against human immunodeficiency virus.

Table 5: Anti-Viral Activity of Selected this compound Derivatives

| Compound | Viral Target | EC₅₀ (µM) / Effect | Standard Drug (EC₅₀ µM) | Notes | Source |

| 3m | Tobacco Mosaic Virus (TMV) | 352.2 µM | Ningnanmycin | Superior curative activity; contains pyridine moiety. | nih.gov |

| 5H-indolo[3,2-b] mdpi.comnih.govThis compound derivatives | HIV-1 Reverse Transcriptase | Inhibitory activity | - | Reported as inhibitors. | google.comgoogle.com |

Anti-Oxidant Properties

This compound derivatives have been investigated for their anti-oxidant properties, primarily through their ability to scavenge free radicals.

A series of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines (compounds 25–35) and 2,4-diaryl-2,3,4,5-tetrahydro-1,5-benzothiazepines (compounds 36–40) were evaluated as DPPH free-radical scavengers. Among the dihydro-1,5-benzothiazepines, compounds 26, 32, and 35 exhibited significant radical-scavenging activities. Similarly, certain tetrahydro-1,5-benzothiazepines also showed antioxidant properties nih.govcapes.gov.brresearchgate.net.

Compound 3i, a 2-methoxy-4-(4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol derivative, demonstrated excellent antioxidant activity with an IC₅₀ value of 0.023 µM in the DPPH assay. This compound was noted for its high antioxidant potential journalgrid.com. Additionally, dimethylamino analogues 21, 26, 27, and 28, along with pyridothiazepine 38, showed a clear trend to protect against oxidative stress by reducing cell death induced by reperfusion/oxidation (R/O) damage mdpi.com. The presence of hydroxy substituents in the molecular network of some benzothiazepines also contributes to their significant free-radical scavenging abilities researchgate.net.

Table 6: Anti-Oxidant Properties of Selected this compound Derivatives

| Compound | Assay/Method | Activity/Effect | Standard | Notes | Source |

| 26 | DPPH free-radical scavenging | Significant scavenging activity | - | Dihydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 32 | DPPH free-radical scavenging | Significant scavenging activity | - | Dihydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 35 | DPPH free-radical scavenging | Significant scavenging activity | - | Dihydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 36a | DPPH free-radical scavenging | Significant scavenging activity | - | Tetrahydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 36b | DPPH free-radical scavenging | Significant scavenging activity | - | Tetrahydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 37a | DPPH free-radical scavenging | Significant scavenging activity | - | Tetrahydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 37b | DPPH free-radical scavenging | Significant scavenging activity | - | Tetrahydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 39a | DPPH free-radical scavenging | Significant scavenging activity | - | Tetrahydro-1,5-benzothiazepine. | nih.govcapes.gov.br |

| 3i | DPPH assay | IC₅₀ = 0.023 µM | Ascorbic acid | Excellent antioxidant activity. | journalgrid.com |

| 21, 26, 27, 28 | Against R/O damage | Protected against oxidative stress, reduced cell death | - | Dimethylamino analogues. | mdpi.com |

| 38 | Against R/O damage | Neuroprotective profile against oxidative stress | - | Pyridothiazepine. | mdpi.com |

Central Nervous System Modulating Activities (Preclinical Focus)

This compound derivatives are recognized for their ability to modulate the central nervous system, with effects spanning anticonvulsant, anxiolytic, antidepressant, and general depressant properties. This class of compounds often interacts with key neurotransmitter systems, including the GABAergic and glutamatergic systems, which are critical for regulating neuronal excitability and synaptic transmission nih.govmdpi.com.

Anticonvulsant Effects

Preclinical studies have demonstrated the notable anticonvulsant efficacy of various this compound derivatives. These effects have been evaluated in established animal models of epilepsy, such as pentylenetetrazol (PTZ)-induced seizures and maximal electroshock (MES) seizure tests. For instance, certain 1,5-benzothiazepine derivatives have shown protective effects against seizures.

In studies evaluating novel benzothiazole (B30560) derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety, compounds 6f, 6h, 6j, and 6l exhibited significant antiepileptic potential in both MES and subcutaneous PTZ (scPTZ) models in albino mice. These compounds provided protection against seizure spread at doses as low as 30 mg/kg, indicating a rapid onset and prolonged duration of action. Compounds 6a and 6d also showed protection but required higher doses for sustained effects acs.org. The anticonvulsant activity of these compounds is hypothesized to involve binding to voltage-gated calcium channels (VGCC) and NMDA receptors acs.org.

Another study comparing the anticonvulsant activity of Kalanchoe pinnata extracts to diazepam, a known anticonvulsant, found that methanolic stem extract (MSE) of K. pinnata showed similar efficacy to diazepam in increasing the latency to tonic-clonic seizures in PTZ-induced seizure models in mice. While MSE showed less efficacy than diazepam in delaying myoclonic and clonic seizures at lower doses, higher doses (400 mg/kg and 800 mg/kg) demonstrated comparable efficacy to diazepam in preventing tonic-clonic seizures and offering 100% protection against lethal effects of PTZ elsevier.es.

| Compound/Extract | Model | Key Finding (Preclinical) | Comparison to Standard |

|---|---|---|---|

| Benzothiazole derivatives (6f, 6h, 6j, 6l) | MES, scPTZ (mice) | Significant protection against seizure spread at 30 mg/kg; rapid onset, prolonged duration. acs.org | Potent compared to conventional drugs (phenytoin, phenobarbital). acs.org |

| Benzothiazole derivatives (6a, 6d) | MES, scPTZ (mice) | Protection at 30 mg/kg (0.5h), required 100 mg/kg (4.0h); rapid onset, brief duration. acs.org | — |

| Kalanchoe pinnata Methanolic Stem Extract (MSE) | PTZ-induced seizures (mice) | Increased latency to myoclonus, clonus, and tonic-clonic seizures dose-dependently. Similar efficacy to diazepam for tonic-clonic seizures at higher doses (400-800 mg/kg), offering 100% protection against lethal effects. elsevier.es | Similar efficacy to diazepam for tonic-clonic seizures; less efficacious than diazepam for myoclonic and clonic seizures at lower doses. elsevier.es |

Anxiolytic Effects

This compound derivatives have also exhibited anxiolytic properties in preclinical investigations. These effects are often evaluated using behavioral models that assess anxiety-like behaviors in rodents. For instance, the elevated plus-maze (EPM) and light/dark box tests are commonly employed to measure anxiolytic activity pnas.orgfrontiersin.orgresearchgate.netbmj.comjppres.com.

Ocinaplon (B1677094), a pyrazolo[1,5-a]-pyrimidine with a profile similar to benzodiazepines, demonstrated anxiolytic-like effects in a "thirsty rat" conflict procedure, with potency and efficacy comparable to diazepam. It also reduced pentylenetetrazole-induced convulsions, an effect predictive of anxiolytic activity in humans. Notably, ocinaplon produced significant muscle relaxation, ataxia, and sedation only at doses more than 25-fold higher than its minimum effective anxiolytic dose, suggesting an "anxioselective" profile pnas.org.

Imepitoin (B1671749), a low-affinity partial agonist for the benzodiazepine (B76468) binding site of GABA-A receptors, showed anxiolytic properties similar to benzodiazepines in a battery of standard rodent preclinical tests, including elevated plus mazes and light-dark boxes. Importantly, the anxiolytic doses of imepitoin were not associated with sedation, with at least a 10-fold difference between anxiolytic doses and those producing mild sedation frontiersin.org.

ZL006-05, a dual-target analgesic that potentiates α2-containing GABA-A receptors, produced fast-onset anxiolytic effects in mice. In the EPM test, ZL006-05 at 2 mg/kg intravenously caused mice to spend more time in the open arms, and in the novelty-suppressed feeding test, it significantly decreased the latency to feed, indicating rapid anxiolytic-like activity bmj.com.

| Compound | Model | Key Finding (Preclinical) | Comparison to Standard |

|---|---|---|---|

| Ocinaplon | "Thirsty rat" conflict procedure, PTZ-induced convulsions (rodents) | Dose-related increase in punished responding; reduced PTZ-induced convulsions (ED50 = 9.6 mg/kg). Anxiolytic effects at doses significantly lower than those causing sedation/ataxia. pnas.org | Potency and efficacy comparable to diazepam (ED50 = 7.5 mg/kg for anticonvulsant effect). pnas.org |

| Imepitoin | Elevated plus maze, light-dark box, social interaction test, Vogel conflict test (rodents) | Anxiolytic profile similar to benzodiazepines. Anxiolytic doses not associated with sedation (≥10-fold separation). frontiersin.org | Similar anxiolytic activities as benzodiazepines. frontiersin.org |

| ZL006-05 | Elevated plus maze, novelty-suppressed feeding (mice) | Fast-onset anxiolytic-like effect at 2 mg/kg IV (increased time in open arms, decreased latency to feed). bmj.com | — |

Antidepressant Effects

Preclinical research has also explored the antidepressant potential of this compound derivatives. Studies often utilize behavioral despair models such as the forced swim test (FST) and tail suspension test (TST), which are sensitive to known antidepressant drugs.

Synthesized benzodiazepine analogues have shown promising antidepressant activities. For example, compounds 2 and 5 significantly reduced the immobility time of mice in both the FST and TST at tested doses. Compound 1 also demonstrated antidepressant responses, while compounds 4 and 6 showed moderate effects. These antidepressant effects were associated with a significant increase in brain GABA levels for compounds 2 and 5, similar to standard drugs like diazepam and imipramine (B1671792) mdpi.com.

| Compound | Model | Key Finding (Preclinical) | Comparison to Standard |

|---|---|---|---|

| Benzodiazepine analogue (Compound 2) | FST, TST (mice) | Significantly reduced immobility time (p < 0.001); significantly increased brain GABA levels (p < 0.001) at 2.5 mg/kg. mdpi.com | Comparable to diazepam (1 mg/kg) and imipramine (60 mg/kg) in reducing immobility and increasing GABA. mdpi.com |

| Benzodiazepine analogue (Compound 5) | FST, TST (mice) | Significantly reduced immobility time (p < 0.001); significantly increased brain GABA levels (p < 0.01) at 2.5 mg/kg. mdpi.com | Comparable to diazepam (1 mg/kg) and imipramine (60 mg/kg) in reducing immobility and increasing GABA. mdpi.com |

| Benzodiazepine analogue (Compound 1) | TST (mice) | Showed antidepressant responses (p < 0.01 at 1.25 mg/kg, p < 0.001 at 2.5 mg/kg). mdpi.com | — |

| Benzodiazepine analogue (Compound 4) | FST (mice) | Showed antidepressant activity (p < 0.01 at 1.25 mg/kg, p < 0.001 at 2.5 mg/kg). mdpi.com | — |

Other Preclinical Biological Effects

Beyond their prominent CNS activities, this compound derivatives have demonstrated other preclinical biological effects, highlighting their versatility as a chemical scaffold.

Anti-Protozoal Activity

Studies have indicated that 1,5-benzothiazepine derivatives can serve as impressive scaffolds for compounds with anti-protozoal activity. Research has explored their efficacy against various protozoan parasites, including those responsible for malaria and leishmaniasis nih.govresearchgate.netmdpi.com.

For instance, a synthesized ferrocenylthiazepine derivative has shown amoebicidal activity nih.gov. While specific this compound derivatives with detailed anti-protozoal activity data (e.g., IC50 values) were not extensively detailed in the provided snippets, the general class has been identified as having potential in this area. Betacarboline analogs, which can be structurally related or have similar pharmacological profiles to some benzothiazepines, have exhibited selective activity against Plasmodium falciparum (W2 strain) and promastigotes of Leishmania donovani, with some promising compounds showing IC50 values in the micromolar range researchgate.net.

| Compound Class | Target Protozoa/Disease | Key Finding (Preclinical) |

|---|---|---|

| 1,5-Benzothiazepine derivatives | Amoebas | Amoebicidal activity observed for a synthesized ferrocenylthiazepine derivative. nih.gov |

| (Related) Betacarboline analogs | Plasmodium falciparum (W2 strain), Leishmania donovani promastigotes | Exhibited selective activity; promising compounds showed IC50 values in micromolar range (e.g., 6.1 µM against L. donovani). researchgate.net |

Future Directions and Emerging Research Avenues for Benzothiazepine Compounds

Development of Novel Synthetic Methodologies

The synthesis of benzothiazepine derivatives has evolved significantly from conventional methods, which often required harsh conditions and resulted in low yields. rawdatalibrary.net Modern synthetic chemistry is increasingly focused on developing novel, efficient, and environmentally friendly routes to these valuable compounds.

A primary focus is the advancement of "green chemistry" approaches. nih.gov These methods aim to reduce or eliminate the use of hazardous substances by employing milder reaction conditions, green solvents, or even solvent-free systems. nih.gov For instance, ultrasound-promoted synthesis using recyclable catalysts like polyethylene (B3416737) glycol-400 (PEG-400) has demonstrated high efficiency, achieving product yields of over 95% in less than an hour. nih.gov Similarly, the use of catalysts like ferrous sulphate and H-ferrierite zeolite under mild or solvent-free conditions provides cleaner reactions with good yields. nih.gov

Another significant trend is the application of combinatorial chemistry to generate large libraries of this compound derivatives for high-throughput screening. acs.org This approach allows for the systematic modification of the this compound scaffold at multiple points of diversity, facilitating the rapid exploration of structure-activity relationships (SAR). acs.org Both solution-phase and solid-phase synthesis techniques are being optimized to assemble these libraries efficiently. acs.org

Furthermore, researchers are exploring one-pot synthetic strategies and microwave-assisted reactions to streamline the synthesis process, reduce reaction times, and improve yields. researchgate.netresearchgate.net The development of switchable synthetic methods allows for the selective preparation of benzothiazepines over other related heterocycles like benzothiazoles and benzothiazines by carefully controlling reaction conditions. semanticscholar.org These innovative methodologies are crucial for the sustainable and efficient production of novel this compound candidates for therapeutic evaluation.

Rational Design of Next-Generation this compound Scaffolds

The rational design of new this compound analogs is heavily reliant on understanding the structure-activity relationships (SAR) that govern their biological effects. egpat.com SAR studies are critical for identifying the key structural features responsible for a compound's potency and selectivity, thereby guiding the design of more effective and less toxic therapeutic agents. egpat.comchemisgroup.us

A central principle in the design of next-generation scaffolds is the targeted modification of the this compound core. nih.gov Studies have shown that the nature and position of substituents on the phenyl rings significantly influence the biological activity. For example, the introduction of halogen atoms (e.g., fluorine, chlorine) or electron-withdrawing groups at specific positions can enhance the antimicrobial or anticancer properties of the molecule. mdpi.comresearchgate.net The incorporation of various heterocyclic substituents, such as a 2-thienyl group, has also been shown to be beneficial for enhancing bioactivity. ugent.be

The versatility of the 1,5-benzothiazepine (B1259763) scaffold allows for structural modifications at multiple positions, which can be fine-tuned to optimize interactions with specific biological targets. acs.org For instance, in the context of anticancer activity, attaching different aryl amide or aryl urea (B33335) functionalities to the core structure can modulate its efficacy. nih.gov Similarly, for antimicrobial agents, substitutions that increase the compound's ability to disrupt microbial cell walls or inhibit essential enzymes are prioritized. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

While initially recognized for their cardiovascular effects as calcium channel blockers like Diltiazem, the therapeutic potential of benzothiazepines extends far beyond this initial application. acs.orgrsc.orgresearchgate.net The inherent versatility of the this compound scaffold has prompted extensive research, revealing a wide spectrum of pharmacological activities and leading to the exploration of new biological targets. rawdatalibrary.netugent.be

Current research is actively investigating this compound derivatives for a multitude of therapeutic uses:

Anticancer Agents: Numerous studies have identified 1,5-benzothiazepines as promising anticancer agents. mdpi.com Certain derivatives have shown potent activity against colon, breast, prostate, and liver cancer cell lines. mdpi.comnih.gov The mechanism often involves the inhibition of key enzymes like EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, which is crucial for cancer cell proliferation. nih.gov

Antimicrobial and Antifungal Agents: The this compound nucleus is a promising framework for developing new antimicrobial drugs to combat resistant pathogens. researchgate.net Derivatives with specific substitutions, particularly halogens, have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.netwisdomlib.org Some compounds have shown efficacy comparable or superior to existing drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net